molecular formula C18H16Br2N4O2 B11978788 3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide

Cat. No.: B11978788
M. Wt: 480.2 g/mol
InChI Key: DACZQMVLDVTJLF-GZIVZEMBSA-N
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Description

3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a benzylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE typically involves multiple steps:

    Formation of Benzimidazole: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Hydrazide Formation: The hydrazide group is introduced by reacting the benzimidazole derivative with hydrazine hydrate.

    Benzylidene Bridge Formation: The final step involves the condensation of the hydrazide derivative with 3,5-dibromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the benzylidene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can target the benzylidene bridge, converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzylidene bridge.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

Biologically, it has shown promise as an antimicrobial agent, with studies indicating activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism by which 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE exerts its effects is multifaceted:

    Molecular Targets: It can interact with DNA, proteins, and enzymes, disrupting their normal function.

    Pathways Involved: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole share the benzimidazole core.

    Hydrazide Derivatives: Compounds such as isoniazid (used in tuberculosis treatment) feature the hydrazide group.

    Benzylidene Derivatives: Compounds like benzylideneacetone have a similar benzylidene bridge.

Uniqueness

What sets 3-(1H-BENZIMIDAZOL-1-YL)N’-(3,5-DI-BR-2-HO-BENZYLIDENE)-2-METHYLPROPANOHYDRAZIDE apart is its combination of these three functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H16Br2N4O2

Molecular Weight

480.2 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C18H16Br2N4O2/c1-11(9-24-10-21-15-4-2-3-5-16(15)24)18(26)23-22-8-12-6-13(19)7-14(20)17(12)25/h2-8,10-11,25H,9H2,1H3,(H,23,26)/b22-8+

InChI Key

DACZQMVLDVTJLF-GZIVZEMBSA-N

Isomeric SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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